苯并呋喃-2-基(4-(4-(3-甲氧苯基)哌嗪-1-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

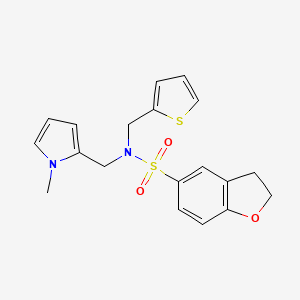

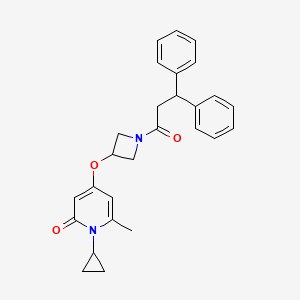

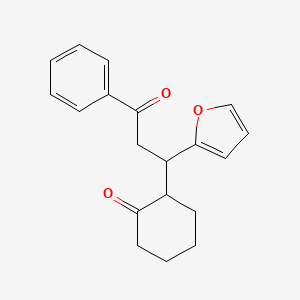

“Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature and shows a wide range of biological activities . The compound also contains a methoxyphenyl group, a piperazinyl group, and a piperidinyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, previously unknown biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives; methanones were synthesized and evaluated for their antimicrobial and antioxidant activities . Another study synthesized a new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs by using the condensation .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data . Molecular dynamics simulations have also been performed for related compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a complex benzofuran derivative was constructed by a unique free radical cyclization cascade . Another benzofuran ring was constructed by proton quantum tunneling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one compound was reported as a brown solid with a melting point between 123–135 °C .科学研究应用

Antimicrobial Activity

Benzofuran derivatives have been shown to possess significant antimicrobial properties. For instance, a study synthesized novel compounds and evaluated their anti-microbial activity against various strains, showing promising results .

Anticancer Activity

Some substituted benzofurans exhibit dramatic anticancer activities. Research has found certain compounds to have significant cell growth inhibitory effects on various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Immunosuppressive Agents

Benzofuran compounds have also been evaluated for their immunosuppressive activity. One study synthesized a novel compound that showed high immunosuppressive activity, suggesting its potential as a lead compound in the development of immunosuppressant agents .

Antitumor Agents

The synthesis of novel benzofuran derivatives has led to the development of potential antitumor agents. Research indicates that these newly developed compounds have potential as anticancer agents and could serve as leads for further research .

Proton Pump Inhibitors

Benzofuran is a core structure in some pharmaceuticals like omeprazole, which is used as a proton pump inhibitor for treating conditions like acid reflux .

Anti-Hypertensive Drugs

The benzofuran structure is also present in anti-hypertensive drugs such as candesartan and telmisartan, which are used to treat high blood pressure .

作用机制

Target of Action

The primary target of Benzofuran-2-yl(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is responsible for the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, through a process that involves binding data, in silico docking simulations, and molecular dynamics . This interaction leads to changes in the function of the α1-AR, which can result in the contraction of smooth muscles .

Biochemical Pathways

The compound’s interaction with the α1-AR affects the steroidogenic pathway for the synthesis of oestrogens from cholesterol . This pathway involves the enzyme complex aromatase (P450Arom, CYP19), which catalyzes the final step in the pathway .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied . These properties influence the compound’s bioavailability, which is a critical factor in its therapeutic effectiveness .

Result of Action

The activation or blockade of the α1-AR by the compound is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity decreased with the introduction of a hydroxyl group at the carbonyl carbon

安全和危害

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The innovation and the growth of new antimicrobial and anticancer inhibitory agents are the fundamental goals in medicinal chemistry .

属性

IUPAC Name |

1-benzofuran-2-yl-[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-30-22-7-4-6-21(18-22)27-15-13-26(14-16-27)20-9-11-28(12-10-20)25(29)24-17-19-5-2-3-8-23(19)31-24/h2-8,17-18,20H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBPYADWSVIEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)

![methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2991251.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2991256.png)

![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)